molecular formula C9H8F3NO2 B2422429 4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile CAS No. 929975-19-9

4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile

Cat. No. B2422429
M. Wt: 219.163
InChI Key: LBYARJYXQDATNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile is a compound with potential applications in scientific research. This compound is a nitrile derivative of 4,4,4-trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butan-2-one and has a molecular formula of C11H9F3NO2. It is a white solid with a melting point of 121-123°C and a boiling point of 357.3°C.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile involves the conversion of 5-methylfurfural to 4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile via a series of reactions.

Starting Materials
5-methylfurfural, Sodium borohydride, Hydrogen fluoride, Hydrogen peroxide, Sodium hydroxide, Acetic anhydride, Acetic acid, Methanol, Ethanol, Wate

Reaction
5-methylfurfural is reduced to 5-methylfurfuryl alcohol using sodium borohydride in methanol., 5-methylfurfuryl alcohol is converted to 5-methylfurfural diacetate using acetic anhydride and acetic acid., 5-methylfurfural diacetate is oxidized to 5-methylfurfural dicarboxylic acid using hydrogen peroxide and acetic acid., 5-methylfurfural dicarboxylic acid is converted to 5-methylfuran-2-carboxylic acid using sodium hydroxide., 5-methylfuran-2-carboxylic acid is converted to 4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile using hydrogen fluoride and a suitable nitrile source.

Scientific Research Applications

4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile has potential applications in scientific research due to its ability to inhibit the activity of certain enzymes. Specifically, this compound has been shown to inhibit the activity of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the conversion of cortisone to cortisol. Cortisol is a hormone that regulates metabolism, immune function, and stress response. Inhibition of 11β-HSD1 has been suggested as a potential treatment for metabolic disorders such as type 2 diabetes and obesity.

Mechanism Of Action

The mechanism of action of 4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile involves its binding to the active site of 11β-HSD1. This binding inhibits the enzyme's ability to convert cortisone to cortisol, resulting in decreased levels of cortisol in the body. This, in turn, can lead to improved glucose and lipid metabolism.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile are primarily related to its inhibition of 11β-HSD1. Studies have shown that this compound can improve glucose and lipid metabolism in animal models of metabolic disorders. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages And Limitations For Lab Experiments

One advantage of using 4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile in lab experiments is its specificity for 11β-HSD1. This compound has been shown to have little to no activity against other enzymes, making it a useful tool for studying the role of 11β-HSD1 in various physiological processes. However, one limitation of using this compound is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research involving 4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile. One direction is the development of more potent and selective inhibitors of 11β-HSD1. Additionally, there is potential for the use of this compound in the treatment of metabolic disorders and inflammatory diseases in humans. Further research is needed to determine the safety and efficacy of this compound in clinical settings. Finally, there is potential for the use of this compound as a tool for studying the role of 11β-HSD1 in various physiological processes.

properties

IUPAC Name

4,4,4-trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-6-2-3-7(15-6)8(14,4-5-13)9(10,11)12/h2-3,14H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYARJYXQDATNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CC#N)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile

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